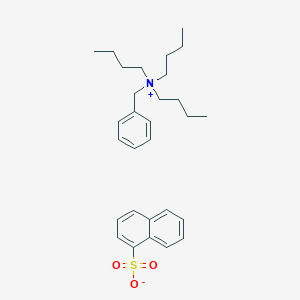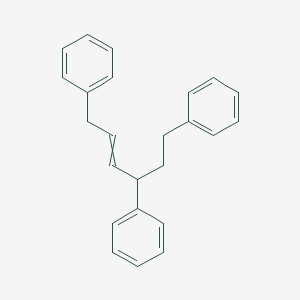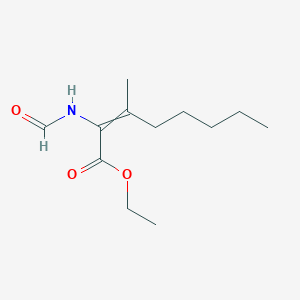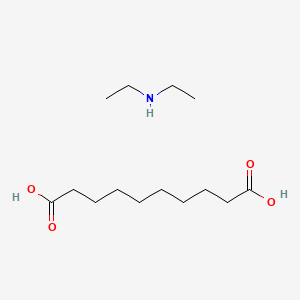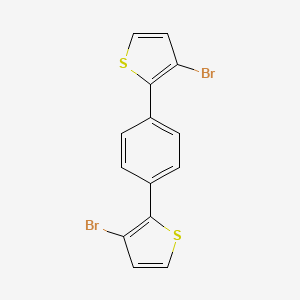
L-Asparaginyl-L-isoleucyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine, L-isoleucine, and L-threonine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-threonine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amine group of L-threonine.
Repetition: The deprotection and coupling steps are repeated for L-asparagine.
Cleavage: The completed tripeptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.
Oxidation: Oxo-threonine and other oxidized derivatives.
Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.
科学研究应用
L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.
相似化合物的比较
L-Asparaginyl-L-isoleucyl-L-threonine can be compared with other tripeptides such as:
- L-Glutaminyl-L-isoleucyl-L-threonine
- L-Asparaginyl-L-valyl-L-threonine
- L-Asparaginyl-L-isoleucyl-L-serine
Uniqueness
The uniqueness of this compound lies in its specific sequence and the properties conferred by the combination of L-asparagine, L-isoleucine, and L-threonine. This specific arrangement of amino acids can result in distinct biochemical and biophysical characteristics, making it valuable for targeted research and applications.
属性
CAS 编号 |
350582-78-4 |
|---|---|
分子式 |
C14H26N4O6 |
分子量 |
346.38 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1 |
InChI 键 |
IBLAOXSULLECQZ-IUKAMOBKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
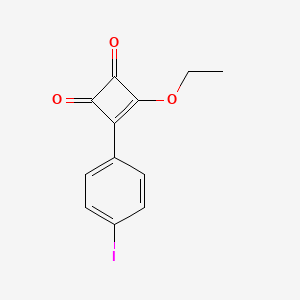
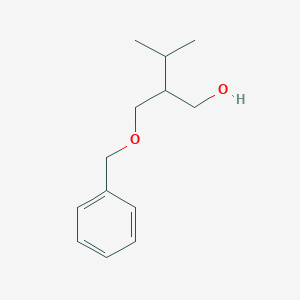
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)

